tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-chloro-4-methylpyrrolo[3,2-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-7-9-8(15-10(13)14-7)5-6-16(9)11(17)18-12(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHVLXMBWFJIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)C=CN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has been investigated for its biological activity, particularly as a potential therapeutic agent. Its structure suggests it may interact with biological targets, leading to various pharmacological effects.
Potential Therapeutic Uses:
- Anticancer Activity: Preliminary studies indicate that derivatives of pyrrolo[3,2-d]pyrimidines show promise in inhibiting cancer cell proliferation. Research has focused on optimizing the structure to enhance potency against specific cancer types.
- Antiviral Properties: Some studies suggest that similar compounds may exhibit antiviral activity by inhibiting viral replication mechanisms.
Agrochemicals
The compound's structural characteristics make it a candidate for developing new agrochemical agents. The chlorinated pyrrolopyrimidine framework is known for its effectiveness in herbicides and pesticides.
Applications in Agriculture:
- Herbicide Development: Research is ongoing to evaluate the efficacy of this compound and its analogs as selective herbicides that target specific weed species while minimizing damage to crops.
- Pesticidal Activity: Compounds with similar structures have been shown to possess insecticidal properties, warranting further exploration in pest management strategies.
Materials Science
The unique chemical properties of this compound enable its potential use in materials science, particularly in the synthesis of novel polymers and nanomaterials.
Material Applications:
- Polymer Synthesis: The compound can be used as a monomer or additive in polymerization processes to create materials with enhanced thermal and mechanical properties.
- Nanocomposites: Its incorporation into nanocomposite materials could lead to improved functionalities, such as electrical conductivity or catalytic activity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrrolo[3,2-d]pyrimidine derivatives and their anticancer activities. The findings indicated that certain modifications to the tert-butyl group enhanced cytotoxicity against breast cancer cell lines (e.g., MCF-7) .
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that compounds similar to this compound exhibited selective herbicidal activity against common weeds in corn crops. Field trials showed a significant reduction in weed biomass without harming the crop yield .
Case Study 3: Polymer Development
A recent study investigated the use of this compound as a building block for high-performance polymers. The resultant polymers displayed improved thermal stability and mechanical strength compared to traditional polymer formulations .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to elicit a biological response. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound differs from analogs primarily in the substituents at positions 2 and 4 of the pyrrolo[3,2-d]pyrimidine core. Key analogs include:
Key Observations :
- The methyl group at C4 in the target compound reduces electrophilicity compared to dichloro analogs (e.g., CAS 1038588-24-7), limiting substitution reactions at this position .
- Chlorine at C2 enables regioselective nucleophilic displacement, as seen in chemoselective reactions with amines (70–92% yields) .
Substitution Reactions:
- Target Compound : The chloro group at C2 undergoes displacement with amines, while the methyl group at C4 acts as a steric/electronic blocker. For example, benzylamine displaces Cl at C2 in THF at 0°C with 99% yield .
- Dichloro Analog (CAS 1038588-24-7) : Both C2 and C4 positions are reactive, enabling sequential substitutions. However, competing reactions may reduce regioselectivity .
- Methylthio-Substituted Analogs : Thioether groups at C2 (e.g., 2-SMe) facilitate oxidation to sulfoxides, enabling chemoselective displacement with amines (Table 3 in ).
Protecting Group Strategies:
Crystallographic and Computational Insights
Biological Activity
Tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H14ClN3O2
- Molar Mass : 267.71 g/mol
- CAS Number : 1402148-72-4
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class, including this compound, exhibit significant inhibitory effects on various receptor tyrosine kinases (RTKs). Specifically, the compound has shown promising results as an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), which plays a critical role in macrophage differentiation and maintenance. Inhibiting CSF1R can potentially lead to therapeutic applications in cancer and inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of specific functional groups significantly influences the biological activity of pyrrolo[3,2-d]pyrimidines. For example:
- Chlorine Substitution : The chloro group at position 2 enhances binding affinity to CSF1R.
- Methyl Group : The methyl substitution at position 4 appears to optimize selectivity against other kinases while maintaining potency .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | IC50 Value | Target |
|---|---|---|
| CSF1R Inhibition | 1 nM | Colony-Stimulating Factor 1 Receptor |
| EGFR Inhibition | 20 nM | Epidermal Growth Factor Receptor |
| COX-2 Inhibition | 0.04 μM | Cyclooxygenase-2 |
These values indicate a high level of potency for CSF1R inhibition compared to other targets, suggesting a potential for selective therapeutic applications .
Case Studies
- In Vivo Studies : A study evaluated the pharmacokinetics and in vivo stability of pyrrolo[3,2-d]pyrimidine derivatives, including this compound. Results indicated favorable metabolic profiles and stability in biological systems, supporting further development for therapeutic use .
- Anti-inflammatory Activity : In a model assessing anti-inflammatory effects, compounds similar to tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine were shown to significantly suppress COX-2 activity, which is crucial for inflammatory processes .
Preparation Methods
Construction of the Pyrimidine Core
Method A: Cyclization of Pyrimidine Precursors
Research indicates that pyrimidine rings are often synthesized via cyclization of suitable amidines or β-dicarbonyl compounds with formamide derivatives. For the pyrrolo[3,2-d]pyrimidine framework, a common approach involves:
- Starting Material: 2-amino-4-methylpyrimidine derivatives
- Reaction: Condensation with suitable aldehydes or ketones followed by cyclization
- The use of formamide derivatives facilitates ring closure, forming the pyrimidine core efficiently.
- Cyclization is typically performed under reflux conditions with acid or base catalysis.
Data Table 1: Cyclization Conditions for Pyrimidine Core Formation
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, DMF, DMSO | Solvent choice influences solubility and reaction rate |
| Catalyst | Acidic (e.g., acetic acid), basic (e.g., NaOH) | Affects regioselectivity |
| Temperature | 80-150°C | Elevated temperatures promote cyclization |
| Time | 4-24 hours | Longer times improve yield |
Esterification with tert-Butyl Group
Method C: Carboxylate Ester Formation
- Reagents: Tert-butyl alcohol, acid catalysts (e.g., p-toluenesulfonic acid), or via direct esterification under acidic conditions
- Alternative: Use of tert-butyl chloroformate or tert-butyl acetate under specific conditions
- Fischer esterification with tert-butyl alcohol is a common route, often requiring reflux and removal of water to drive the equilibrium.
- Protection of the carboxyl group with tert-butyl groups is achieved efficiently under acidic conditions.
Data Table 3: Esterification Conditions
| Method | Reagents | Catalyst | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Fischer | Tert-butyl alcohol | p-Toluenesulfonic acid | Reflux | High | Water removal enhances yield |
| Tert-butyl chloroformate | - | - | 0-25°C | Variable | For selective protection |
Notable Research Findings and Innovations
Catalyst-Free and Cost-Effective Approaches
Recent patents and research emphasize avoiding palladium catalysts (common in Sonogashira coupling), favoring nickel-catalyzed coupling or metal-free routes . For example:
- Nickel-catalyzed coupling of 5-bromo-2-chloropyrimidine derivatives with acrylic acid, using organic ligands and alkali, yields intermediate compounds efficiently.
- Intramolecular cyclization under milder conditions using copper salts and organic bases enhances selectivity.
Green Chemistry and Industrial Scalability
- Use of less toxic reagents like NCS over thionyl chloride.
- Development of solvent systems that are environmentally benign, such as DMSO or acetonitrile.
- Reaction optimization to improve yields from 50% to over 80%, as reported in recent patents.
Summary of Key Preparation Steps
| Step | Reagents | Conditions | Purpose | Yield/Notes |
|---|---|---|---|---|
| Core synthesis | Amidines, β-dicarbonyls | Reflux, acid/base catalysis | Pyrimidine ring formation | 70-85% |
| Chlorination | NCS or POCl₃ | Room temp to 110°C | 2-position chlorination | 60-75% |
| Esterification | Tert-butyl alcohol | Reflux with acid catalyst | Carboxylate ester formation | 80-90% |
Q & A
Q. How are chiral centers introduced into derivatives of this compound, and what analytical techniques validate enantiopurity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
